Imidazo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
Imidazo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system with a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,5-a]pyridine-3-carbonitrile can be synthesized through various methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the use of molecular iodine to mediate sp3 C–H amination reactions from 2-pyridyl ketones and alkylamines in the presence of sodium acetate . Another approach is the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can lead to the formation of imidazo[1,5-a]pyridine derivatives with different substituents .
Scientific Research Applications
Imidazo[1,5-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazo[1,5-a]pyridine-3-carbonitrile include imidazo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, and other imidazopyridine derivatives .
Uniqueness
This compound is unique due to its specific structural features, such as the fused imidazole and pyridine rings and the nitrile group at the 3-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5N3 |
---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-8-10-6-7-3-1-2-4-11(7)8/h1-4,6H |
InChI Key |
WJDHDFXSMWEFRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C#N |
Origin of Product |
United States |
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